![molecular formula C8H11ClN2 B1404033 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride CAS No. 1187930-42-2](/img/structure/B1404033.png)

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

説明

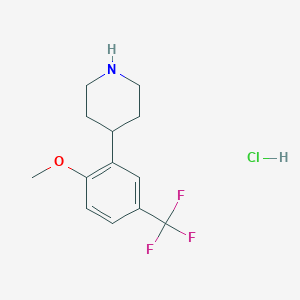

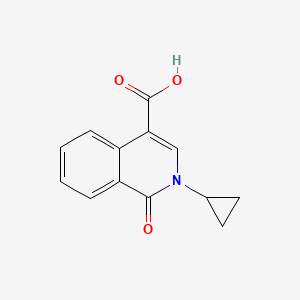

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound with the IUPAC name 6,7-dihydro-5H-cyclopenta [b]pyridin-7-amine hydrochloride . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta [b]pyridine structure .Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride was studied by X-ray structural analysis . The structure of a number of heterocycles obtained on their basis was also studied .Chemical Reactions Analysis

The chemical reactions involving 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride include direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction was achieved using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride include a molecular weight of 119.16 g/mol . The compound has a boiling point of 278.1±40.0 °C and a density of 1.284±0.06 g/cm3 .科学的研究の応用

Medicinal Chemistry: Synthesis of Cefpirome

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride: is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic . This compound is utilized for its ability to facilitate the construction of the cefpirome molecule, which is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Pharmacology: Development of Protein Kinase Inhibitors

In pharmacological research, this chemical serves as a structural fragment in the development of protein kinase inhibitors . These inhibitors have the potential to treat various diseases, including cancers, by blocking specific protein kinases involved in the progression of the disease.

Biochemistry: Enzyme Inhibition Studies

The compound is used in biochemical assays to study enzyme inhibition . Its structure allows it to bind to active sites of certain enzymes, thereby inhibiting their action. This is particularly useful in understanding the mechanism of enzymes and developing enzyme-based treatments.

Chemical Synthesis: Multicomponent Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride: is employed in multicomponent reactions (MCRs) for the synthesis of complex organic compounds . MCRs are valuable in organic chemistry for their efficiency in forming multiple bonds in a single operation, and this compound’s reactivity makes it a suitable candidate for such reactions.

Materials Science: Organic Electronic Materials

This compound’s derivatives are being explored for their electronic properties, which could be applied in the field of organic electronic materials . The research focuses on developing new materials for electronic devices that are more flexible and sustainable than current inorganic options.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is used as a standard or reference compound in chromatography and spectroscopy techniques . Its well-defined structure and properties make it an excellent candidate for calibrating instruments and validating analytical methods.

特性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHTKKYRWAVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride | |

CAS RN |

1187930-42-2 | |

| Record name | 5H-Cyclopenta[b]pyridin-7-amine, 6,7-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B1403951.png)

![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)

![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)